molecular formula C18H20N4O4S2 B5055326 N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide

N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide

Cat. No.: B5055326
M. Wt: 420.5 g/mol
InChI Key: SWLVFEGTLGTXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide, also known as BTCH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTCH is a hydrazide derivative of 1,4-cyclohexanedicarboxylic acid and is composed of two thienylcarbonyl groups. It has been extensively studied for its pharmacological properties and has shown promising results in various experimental models.

Mechanism of Action

The mechanism of action of N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase. It may also act by modulating the expression of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth, inflammation, and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide in lab experiments is its ability to form stable complexes with metal ions. This property makes it a useful tool for studying metal ion interactions with biological molecules. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research on N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide. One area of interest is the development of this compound-based drug delivery systems. Another area of interest is the study of this compound's potential applications in electrochemistry and material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide involves the condensation of 2-thiophenecarboxylic acid hydrazide with cyclohexane-1,4-dicarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N'~1~,N'~4~-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and electrochemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.

Properties

IUPAC Name

1-N',4-N'-bis(thiophene-2-carbonyl)cyclohexane-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c23-15(19-21-17(25)13-3-1-9-27-13)11-5-7-12(8-6-11)16(24)20-22-18(26)14-4-2-10-28-14/h1-4,9-12H,5-8H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLVFEGTLGTXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NNC(=O)C2=CC=CS2)C(=O)NNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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